molecular formula C22H20ClFN4O B2508481 N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide CAS No. 339011-43-7

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide

Cat. No.: B2508481
CAS No.: 339011-43-7
M. Wt: 410.88
InChI Key: UXWSALMQNZFEKB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20ClFN4O and its molecular weight is 410.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modification

  • The synthesis of analogs similar to N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide has been explored, focusing on the development of compounds with potential for treating central nervous system disorders. For example, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, was synthesized through a scalable and facile process, indicating the chemical's relevance in drug development for neurological conditions (Wei et al., 2016).
  • Research on chemical modifications of similar compounds, like N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, highlights efforts to enhance pharmacological profiles, pointing towards the potential of this compound derivatives in drug discovery (Nie et al., 2020).

Radiotracer Applications

  • Some compounds structurally related to this compound, like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, have been synthesized for use as radiotracers in positron emission tomography (PET), highlighting their utility in neuroimaging and receptor studies (Katoch-Rouse & Horti, 2003).

Molecular Interaction Studies

  • Studies on molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors have provided insights into the conformational analysis and receptor binding. This suggests potential applications in understanding receptor-ligand interactions and drug design (Shim et al., 2002).

Antitubercular and Antibacterial Activities

  • Derivatives of this compound have been explored for their antitubercular and antibacterial activities. Such studies indicate the broader pharmacological relevance of these compounds in combating infectious diseases (Bodige et al., 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O/c23-16-7-9-17(10-8-16)26-22(29)18-4-3-11-25-21(18)28-14-12-27(13-15-28)20-6-2-1-5-19(20)24/h1-11H,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWSALMQNZFEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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